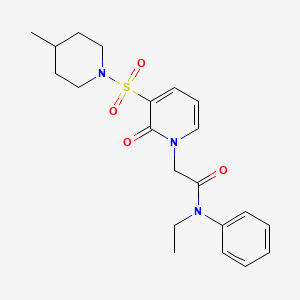

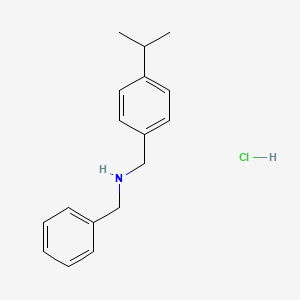

![molecular formula C15H18N2O5 B2400269 N-(1,4-dioxaspiro[4.4]nonan-2-ilmetil)-4-nitrobenzamida CAS No. 899731-05-6](/img/structure/B2400269.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ilmetil)-4-nitrobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

The exact mechanism of action of DNMDP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, DNMDP has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation. In Alzheimer's disease research, DNMDP has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In Parkinson's disease research, DNMDP has been shown to inhibit the activity of monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine, a neurotransmitter that is important for motor function.

Biochemical and Physiological Effects

DNMDP has been shown to have various biochemical and physiological effects, depending on the disease model and the dosage used. In cancer research, DNMDP has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the immune response. In Alzheimer's disease research, DNMDP has been shown to increase acetylcholine levels, reduce oxidative stress, and decrease amyloid beta accumulation. In Parkinson's disease research, DNMDP has been shown to increase dopamine levels, reduce oxidative stress, and improve motor function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using DNMDP in lab experiments is its high purity and stability, which allows for reproducible results. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile compound for research. However, one limitation of using DNMDP in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.

Direcciones Futuras

There are many potential future directions for DNMDP research, including the development of new synthetic methods to improve yield and reduce cost, the optimization of dosage and delivery methods for therapeutic applications, and the exploration of new disease models and applications. Additionally, further studies are needed to fully understand the mechanism of action of DNMDP and its potential side effects, as well as to identify any potential drug interactions. Overall, DNMDP shows great promise as a therapeutic agent for various diseases, and further research is needed to fully realize its potential.

Métodos De Síntesis

DNMDP can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with 2-amino-1,4-dioxaspiro[4.5]decane, followed by the reaction with thionyl chloride, and finally, the reaction with methylamine. The product is then purified through recrystallization to obtain DNMDP in high purity.

Aplicaciones Científicas De Investigación

Propiedades Termo físicas

Las propiedades termo físicas del compuesto juegan un papel crucial en varios procesos industriales y en el diseño de materiales. Exploremos algunos aspectos clave:

Para obtener datos detallados, puede consultar las Tablas Termo Web (WTT) de NIST/TRC .

Síntesis del Centro Spiro

Los investigadores han utilizado una espirociclización oxidativa de furano para construir el centro spiro de este compuesto . Este método sintético es eficiente y proporciona acceso a la estructura deseada.

Safety and Hazards

Propiedades

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-14(11-3-5-12(6-4-11)17(19)20)16-9-13-10-21-15(22-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBDNTHUTJZIMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-fluorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400186.png)

![4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2400189.png)

![Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate](/img/structure/B2400191.png)

![methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2400193.png)

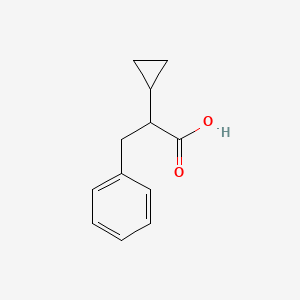

![1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2400194.png)

![N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2400201.png)

![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)

![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)